molecular formula C7H7Br2NO B3038857 1-(2-Bromopyridin-4-yl)ethanone hydrobromide CAS No. 918142-93-5

1-(2-Bromopyridin-4-yl)ethanone hydrobromide

Cat. No.: B3038857
CAS No.: 918142-93-5
M. Wt: 280.94 g/mol
InChI Key: RWYPZDWIYFUQKL-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(2-Bromopyridin-4-yl)ethanone hydrobromide typically involves the bromination of 1-(pyridin-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrobromide form .

Chemical Reactions Analysis

1-(2-Bromopyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromopyridin-4-yl)ethanone hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

1-(2-Bromopyridin-4-yl)ethanone hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of the ethanone group, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPZDWIYFUQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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